4-(1,3-Benzoxazol-2-yl)-N,N-diethylaniline
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Overview
Description
4-(benzo[d]oxazol-2-yl)-n,n-diethylaniline is a compound that belongs to the class of benzoxazole derivatives. . The compound features a benzoxazole ring fused with an aniline moiety, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzo[d]oxazol-2-yl)-n,n-diethylaniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring The reaction conditions often include the use of acidic or basic catalysts and solvents such as methanol or ethanol
Industrial Production Methods
Industrial production methods for benzoxazole derivatives, including 4-(benzo[d]oxazol-2-yl)-n,n-diethylaniline, often involve large-scale synthesis using continuous flow reactors. These methods allow for better control of reaction conditions, higher yields, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
4-(benzo[d]oxazol-2-yl)-n,n-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aniline derivatives .
Scientific Research Applications
4-(benzo[d]oxazol-2-yl)-n,n-diethylaniline has been studied for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(benzo[d]oxazol-2-yl)-n,n-diethylaniline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler structure with similar biological activities.
Benzothiazole: Contains a sulfur atom instead of oxygen, with distinct pharmacological properties.
Benzimidazole: Features a nitrogen atom in place of oxygen, known for its antiviral and anticancer activities.
Uniqueness
4-(benzo[d]oxazol-2-yl)-n,n-diethylaniline stands out due to its unique combination of a benzoxazole ring and a diethylaniline group, which imparts specific biological activities and potential therapeutic applications .
Properties
CAS No. |
10205-83-1 |
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Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-N,N-diethylaniline |
InChI |
InChI=1S/C17H18N2O/c1-3-19(4-2)14-11-9-13(10-12-14)17-18-15-7-5-6-8-16(15)20-17/h5-12H,3-4H2,1-2H3 |
InChI Key |
MYHNMZPERVYEKS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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